molecular formula C16H19NO4 B14637120 Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate CAS No. 54124-40-2

Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate

Cat. No.: B14637120
CAS No.: 54124-40-2
M. Wt: 289.33 g/mol
InChI Key: HAYCBDWAXHLXLB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of an ethyl ester group, an ethoxy group, and a methyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

    Starting Materials: 3-methyl-1H-indole-1-carboxylic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

    Procedure: The carboxylic acid is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-methyl-1H-indole-1-carboxylic acid.

    Reduction: Ethyl 2-(2-hydroxyethyl)-3-methyl-1H-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(2-ethoxy-2-oxoethyl)-3-methyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Similar in structure but lacks the indole ring.

    Ethyl 2-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.

    Ethyl 2-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: Contains a chromene ring instead of an indole ring.

The uniqueness of this compound lies in its indole ring, which imparts specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

CAS No.

54124-40-2

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-3-methylindole-1-carboxylate

InChI

InChI=1S/C16H19NO4/c1-4-20-15(18)10-14-11(3)12-8-6-7-9-13(12)17(14)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3

InChI Key

HAYCBDWAXHLXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1C(=O)OCC)C

Origin of Product

United States

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